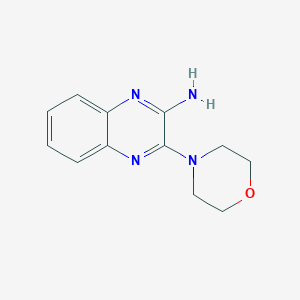
3-Morpholin-4-ylquinoxalin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Morpholin-4-ylquinoxalin-2-amine is a useful research compound. Its molecular formula is C12H14N4O and its molecular weight is 230.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the potential of morpholine-based compounds, including 3-Morpholin-4-ylquinoxalin-2-amine, in cancer therapy. Research indicates that derivatives of morpholine exhibit significant anticancer properties by inhibiting key enzymes involved in tumor growth and progression. For instance, novel morpholine derivatives were synthesized and tested for their ability to inhibit carbonic anhydrase and their effects on ovarian cancer cell lines, demonstrating promising results in reducing cell viability and tumor growth .
Inhibition of Kinases
This compound has been identified as a type III receptor tyrosine kinase inhibitor. This class of inhibitors is crucial for targeting various cancers where aberrant kinase signaling plays a role in tumorigenesis. The compound's ability to selectively inhibit these kinases suggests its potential as a targeted therapy for specific cancer types .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties, particularly as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. In silico studies have shown that modifications to the quinoxaline structure can enhance MAO inhibitory activity, suggesting that this compound could be developed into a therapeutic agent for neurodegenerative diseases .
Case Study 1: Antitumor Activity in Ovarian Cancer
A study conducted on morpholine derivatives demonstrated that this compound significantly inhibited the growth of ovarian cancer cells by inducing apoptosis and inhibiting HIF-1α activity, which is crucial for tumor survival under hypoxic conditions . This highlights its potential as a lead compound in developing new anticancer therapies.
Case Study 2: MAO Inhibition and Neuroprotection
In another investigation focusing on MAO inhibition, derivatives of this compound were tested for their ability to prevent neurotoxicity associated with oxidative stress. The findings indicated that these compounds could protect neuronal cells by modulating neurotransmitter levels, thus offering potential therapeutic benefits for conditions like Parkinson's disease .
Eigenschaften
CAS-Nummer |
480439-23-4 |
|---|---|
Molekularformel |
C12H14N4O |
Molekulargewicht |
230.27 g/mol |
IUPAC-Name |
3-morpholin-4-ylquinoxalin-2-amine |
InChI |
InChI=1S/C12H14N4O/c13-11-12(16-5-7-17-8-6-16)15-10-4-2-1-3-9(10)14-11/h1-4H,5-8H2,(H2,13,14) |
InChI-Schlüssel |
RSPQDUOGTUCXLB-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NC3=CC=CC=C3N=C2N |
Kanonische SMILES |
C1COCCN1C2=NC3=CC=CC=C3N=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















